molecular formula C14H14N2O2 B1590182 4-Dimethylamino-4'-nitrobiphenyl CAS No. 2143-87-5

4-Dimethylamino-4'-nitrobiphenyl

Cat. No. B1590182
CAS RN: 2143-87-5
M. Wt: 242.27 g/mol
InChI Key: PLGALHOPBAVGHQ-UHFFFAOYSA-N
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Description

4-Dimethylamino-4’-nitrobiphenyl (CAS Number: 2143-87-5) is a chemical compound with the molecular weight of 242.28 . It is also known by its IUPAC name N,N-dimethyl-4’-nitro [1,1’-biphenyl]-4-amine .


Molecular Structure Analysis

The molecular structure of 4-Dimethylamino-4’-nitrobiphenyl is represented by the linear formula C14H14N2O2 . The InChI code for this compound is 1S/C14H14N2O2/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(17)18/h3-10H,1-2H3 .


Chemical Reactions Analysis

The excited-state intramolecular charge transfer (ICT) dynamics of 4-Dimethylamino-4’-nitrobiphenyl, an efficient nonlinear optical (NLO) material, has been investigated using ultrafast transient absorption spectroscopy . The ICT process is associated with the barrierless twisting of the N,N-dimethylaniline (DMA) group with respect to the nitrobenzene moiety to populate the twisted ICT (or TICT) state .


Physical And Chemical Properties Analysis

4-Dimethylamino-4’-nitrobiphenyl is a solid substance with a melting point range of 243.0 to 249.0 °C . The predicted boiling point is 398.2±25.0 °C .

Scientific Research Applications

Fluorescence Probes for Monitoring Polymerization Processes

4-Dimethylamino-4'-nitrobiphenyl has been used as a fluorescence probe in monitoring polymerization processes. Its fluorescence emission is sensitive to both solvent polarity and medium microviscosity, making it useful for tracking changes during photochemical or thermal curing of polymers (Wang et al., 1996).

Studying Excited-State Dynamics

This compound is significant in the study of excited-state intramolecular charge transfer dynamics. For instance, its behavior in reverse micelles was investigated using time-resolved fluorescence and transient absorption spectroscopy, providing insights into the effects of solvent polarity and micelle size on its quantum yield and excited-state lifetime (Lee et al., 2020).

Synthesis of Soluble Polyphenylacetylenes

4-Dimethylamino-4'-nitrobiphenyl has been involved in the synthesis of substituted phenylacetylenes with a rhodium catalyst. This highlights its role in producing copolymers with improved solubility and molecular weight distribution, relevant for materials science (Lindgren et al., 1991).

Nonlinear Optical Properties

The compound is pivotal in the synthesis and analysis of nonlinear optical properties in various molecular structures. Its presence in boron dipyrromethene derivatives, for example, has been shown to affect electrochemical properties and second-order nonlinear optical properties, relevant for optoelectronic applications (Shi et al., 2012).

Preparing Diarylamines

In chemical synthesis, 4-Dimethylamino-4'-nitrobiphenyl is used for preparing diarylamines via a nitroreductive N-arylation reaction. This showcases its utility in organic synthesis and the creation of novel chemical compounds (Yang & Cho, 2003).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

The future directions of research on 4-Dimethylamino-4’-nitrobiphenyl could involve further investigation of its nonlinear optical (NLO) properties and its potential applications in this field . Additionally, more detailed studies on its synthesis and chemical reactions could also be beneficial.

properties

IUPAC Name

N,N-dimethyl-4-(4-nitrophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(17)18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGALHOPBAVGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544763
Record name N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylamino-4'-nitrobiphenyl

CAS RN

2143-87-5
Record name N,N-Dimethyl-4′-nitro[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2143-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-4-amine, N,N-dimethyl-4'-nitro-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
G Lee, T Jang, S Lee, H Oh, H Lee, Y Pang - Journal of Molecular Liquids, 2020 - Elsevier
We report the excited-state intramolecular charge transfer (ICT) dynamics of 4-dimethylamino-4′-nitrobiphenyl (DNBP) in the reverse micelles (RMs) of bis(2-ethylhexyl) sulfosuccinate …
Number of citations: 11 www.sciencedirect.com
R Thirumurugan, S Ramalingam, S Periandy… - Journal of Molecular …, 2022 - Elsevier
… In this systematic work, the 4-Dimethylamino-4′-Nitrobiphenyl Semi organic single crystal was grown by slow evaporation method for evaluating non linear optical gradient. The …
Number of citations: 1 www.sciencedirect.com
R Ghosh, A Nandi, DK Palit - Physical Chemistry Chemical Physics, 2016 - pubs.rsc.org
Organic molecules substituted with the nitro group show efficient nonlinear optical (NLO) properties, which are a consequence of the strong intramolecular charge transfer (ICT) …
Number of citations: 62 pubs.rsc.org
ZJ Wang, JC Song, R Bao… - Journal of Polymer …, 1996 - Wiley Online Library
… 4-Dimethylamino-4’-nitrobiphenyl (2) was found to be the most sensitive probe to both solvent polarity and medium microviscosity. 0 1996 John Wiley & Sons, Inc. Keywords: …
Number of citations: 49 onlinelibrary.wiley.com
P Jin, J Long, Y Du, X Zheng, J Xue - Spectrochimica Acta Part A …, 2019 - Elsevier
… , [21] and 4‑dimethylamino‑4′‑nitrobiphenyl in nonpolar solvent [22]. However, in strong polar solvent, such as acetonitrile 4‑dimethylamino‑4′‑nitrobiphenyl is able to undergo …
Number of citations: 8 www.sciencedirect.com
S Lee, M Jen, T Jang, G Lee, Y Pang - Scientific Reports, 2022 - nature.com
… The ICT dynamics of the push–pull chromophores with a nitro group, 4-dimethylamino-4′-nitrobiphenyl (DNBP) and 4-dimethylamino-4′-nitrostilbene (DNS) have also been …
Number of citations: 7 www.nature.com
D Lee, G Song, Y Pang - Bulletin of the Korean Chemical …, 2022 - Wiley Online Library
… (SCFs) prepared with the binary mixtures of homogeneous silver nanoparticles of distinct particle size show strong fluorescence enhancements with 4-dimethylamino-4′-nitrobiphenyl (…
Number of citations: 1 onlinelibrary.wiley.com
D Lee, J Song, G Song, Y Pang - Nanoscale Advances, 2022 - pubs.rsc.org
… The fluorescence enhancements with the SCFs of three chromophores, 4-(dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran, 4-dimethylamino-4′-nitrobiphenyl, and …
Number of citations: 5 pubs.rsc.org
S Lee, M Jen, G Lee, T Jang, Y Pang - Physical Chemistry Chemical …, 2022 - pubs.rsc.org
… 5 compares the excited-state Raman spectra of LD688, DCM, 4-dimethylamino-4′-nitrobiphenyl (DNBP), and 4-dimethylamino-4′-nitrostilbene (DNS) in the frequency region for the …
Number of citations: 5 pubs.rsc.org
L Drož, MA Fox, D Hnyk, PJ Low… - Collection of …, 2009 - cccc.uochb.cas.cz
Dipole moments were measured for a series of substituted benzenes, biphenyls, terphenyls, C-monoaryl- and C,C′-diaryl-p-carboranes. For the donor–bridge–acceptor systems, Me 2 …
Number of citations: 8 cccc.uochb.cas.cz

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